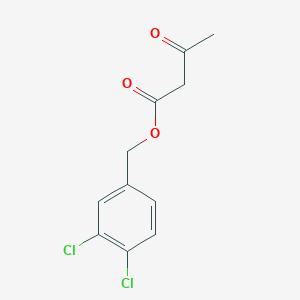![molecular formula C27H31N3O2 B11971557 N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11971557.png)
N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine is a complex organic compound known for its unique structural properties. This compound features a piperazine ring substituted with a benzyloxy and methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine typically involves a multi-step process. The initial step often includes the formation of the benzyloxy and methoxyphenyl intermediate, followed by the introduction of the piperazine ring. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions at the molecular level.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}aceto hydrazide
- N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylene}-2-(4-morpholinyl)acetohydrazide
Uniqueness
N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine is unique due to its specific substitution pattern and the presence of both benzyloxy and methoxy groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C27H31N3O2 |
|---|---|
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
(E)-1-(4-methoxy-3-phenylmethoxyphenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C27H31N3O2/c1-22-8-10-23(11-9-22)20-29-14-16-30(17-15-29)28-19-25-12-13-26(31-2)27(18-25)32-21-24-6-4-3-5-7-24/h3-13,18-19H,14-17,20-21H2,1-2H3/b28-19+ |
InChI-Schlüssel |
BVFWMQLONHUWRT-TURZUDJPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone](/img/structure/B11971478.png)
![5-(4-tert-butylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11971482.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11971490.png)

![(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971505.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971516.png)
![N-[(Z)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)ethenyl]benzamide](/img/structure/B11971522.png)
![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11971527.png)
![N-(4-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11971532.png)


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11971545.png)
![2,4-dibromo-6-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11971550.png)
